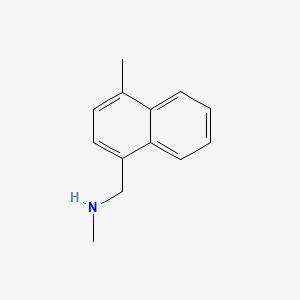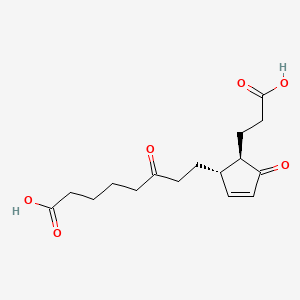
Tetranor-PGAM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetranor-Prostaglandin-A-Metabolit (Tetranor-PGAM) ist ein Metabolit von Prostaglandin A. Es ist ein Dehydrationsprodukt von Tetranor-Prostaglandin-E-Metabolit (Tetranor-PGEM) und kann als Surrogat für Tetranor-PGEM-Spiegel im Urin gemessen werden . This compound ist ein kleines Molekül mit der chemischen Formel C16H22O6 und einem Molekulargewicht von 310,34 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch Dehydratisierung von Tetranor-PGEM synthetisiert. Der Dehydratisierungsprozess beinhaltet die Entfernung von Wassermolekülen aus Tetranor-PGEM unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise einen sauren oder basischen Katalysator, um den Dehydratisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Reinigung des Produkts durch Techniken wie Festphasenextraktion und Chromatographie, um Verunreinigungen zu entfernen und eine hochreine Verbindung zu erhalten .
Wissenschaftliche Forschungsanwendungen
Tetranor-PGAM hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkungsmechanismus von Tetranor-PGAM beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen im Körper. Als Metabolit von Prostaglandin A spiegelt this compound die Biosynthese von Prostaglandin A im Körper wider . Es kann verschiedene physiologische Prozesse beeinflussen, indem es die Aktivität von Enzymen und Rezeptoren moduliert, die am Prostaglandin-Stoffwechsel beteiligt sind .
Biochemische Analyse
Biochemical Properties
Tetranor-PGAM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to generate antibody-producing hybridomas in mice immunized with this compound . The nature of these interactions is complex and involves competitive enzyme immunoassay (EIA) processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, urinary this compound levels were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and involve various targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetranor-PGAM is synthesized through the dehydration of tetranor-PGEM. The dehydration process involves the removal of water molecules from tetranor-PGEM under specific conditions . The reaction typically requires an acidic or basic catalyst to facilitate the dehydration process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through techniques such as solid-phase extraction and chromatography to remove impurities and obtain a high-purity compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetranor-PGAM unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Säuren oder Basen), um die Reaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen von this compound ergeben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetranor-Prostaglandin-E-Metabolit (Tetranor-PGEM): Ein Vorläufer von Tetranor-PGAM, der durch Dehydratisierung gebildet wird.
Tetranor-Prostaglandin-D-Metabolit (Tetranor-PGDM): Ein weiterer Prostaglandin-Metabolit mit ähnlichen Eigenschaften.
Tetranor-Prostaglandin-F-Metabolit (Tetranor-PGFM): Eine verwandte Verbindung mit unterschiedlichen biologischen Aktivitäten.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Rolle als Dehydratisierungsprodukt von Tetranor-PGEM und seiner Verwendung als Surrogatmarker für Prostaglandin-E-Spiegel im Urin . Seine einzigartige chemische Struktur und Eigenschaften machen es wertvoll für verschiedene wissenschaftliche und medizinische Anwendungen .
Eigenschaften
IUPAC Name |
8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPIFMOQVFWSBF-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of detecting tetranor-PGAM in biological samples?
A1: While the provided research articles focus on tetranor-PGDM, a metabolite of Prostaglandin D2, and don't directly investigate this compound, it's important to understand the broader context. Prostaglandins like PGA2, PGD2, PGE2, and PGF2α, play crucial roles in inflammation and various physiological processes. Measuring their metabolites, including this compound (derived from PGA2), in biological samples like urine can provide insights into prostaglandin activity within the body. [, ] This could be relevant for understanding disease processes or monitoring treatment responses.
Q2: The research mentions a newly developed EIA for tetranor-PGDM. Could similar techniques be applied to detect this compound?
A2: The development of a sensitive and specific monoclonal antibody-based enzyme immunoassay (EIA) for tetranor-PGDM [] demonstrates the potential for similar approaches to quantify other prostaglandin metabolites, including this compound. The success of the tetranor-PGDM EIA relied on generating a monoclonal antibody with high affinity for the target molecule. If researchers can develop a monoclonal antibody with comparable specificity for this compound, a similar competitive EIA could be established. This would require optimizing assay conditions (ionic strength, pH, etc.) and validating its performance (specificity, sensitivity, recovery). []
Q3: The research highlights the role of metabolomics in studying ocular inflammation. How might this compound analysis contribute to this field?
A3: The study exploring green tea extract's effects on endotoxin-induced ocular inflammation [] underscores the power of metabolomics in dissecting complex biological processes. While the study doesn't directly measure this compound, its findings suggest potential avenues for future research. Considering the role of prostaglandins in inflammation, analyzing this compound levels in ocular fluids (e.g., aqueous humor) could provide insights into the inflammatory cascade in ocular diseases like uveitis. Combining this compound analysis with broader metabolomics profiling could reveal novel therapeutic targets or biomarkers for diagnosis and monitoring treatment response. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
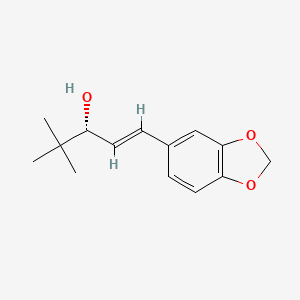

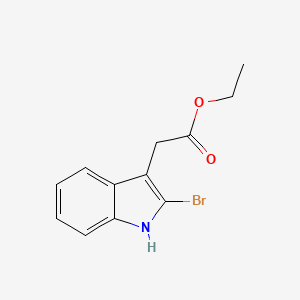
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
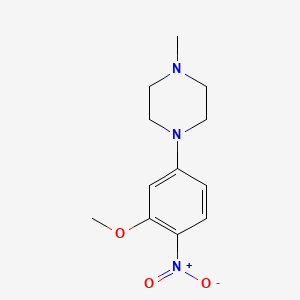
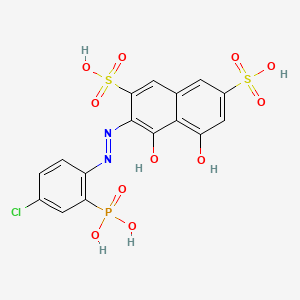
![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
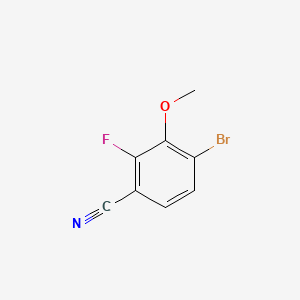
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

